Milbemectin - 51596-10-2

Milbemectin

Catalog Number: EVT-513979
CAS Number: 51596-10-2
Molecular Formula: C31H44O7
Molecular Weight: 528.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Milbemectin is a naturally occurring insecticide and acaricide. It is a mixture of two closely related compounds, Milbemectin and Milbemycin A4, produced during the fermentation process of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus. [] Milbemectin belongs to the avermectin family of macrocyclic lactones, which are known for their potent biological activity against a wide range of invertebrates. [, , ] Milbemectin is particularly effective against various mites and insects, making it a valuable tool in agricultural pest control. [, ]

Future Directions
  • Understanding Sublethal Effects: Research focusing on the sublethal effects of Milbemectin on target and non-target organisms, especially beneficial insects, is crucial for assessing its overall impact on ecosystems and refining its use in IPM programs. []

Emamectin Benzoate

Relevance: Emamectin benzoate, like milbemectin, belongs to the avermectin family and shares a similar mode of action [, , , , , , ]. They both target glutamate-gated chloride channels in the invertebrate nervous system. The two compounds are often studied together in resistance monitoring programs due to their structural similarities and shared mode of action.

Ivermectin

Relevance: Ivermectin is another member of the avermectin family, sharing structural similarities and a similar mode of action with milbemectin [, ]. Although primarily used as an antiparasitic drug, its presence in environmental samples is monitored due to potential impacts on non-target organisms.

Moxidectin

Relevance: Moxidectin belongs to the milbemycin family, a closely related group of compounds to the avermectins, which includes milbemectin []. They share a similar mode of action, targeting glutamate-gated chloride channels in invertebrates, but may differ in their potency and spectrum of activity against specific parasites.

Doramectin

Relevance: Like milbemectin, doramectin belongs to the avermectin family of compounds []. They have structural similarities and share the same target site, the glutamate-gated chloride channels in invertebrates. The presence of doramectin in environmental samples is often monitored due to potential impacts on non-target organisms.

Spirodiclofen

Relevance: Although spirodiclofen has a different mode of action compared to milbemectin, it is often mentioned alongside it in studies investigating acaricide resistance [, , , ]. Researchers are interested in understanding potential cross-resistance patterns between these two acaricides with different modes of action.

Bifenazate

Relevance: Bifenazate is often studied in the context of acaricide resistance alongside milbemectin [, , , ]. Researchers investigate potential cross-resistance patterns and the influence of other pesticides, such as organophosphates, on the efficacy of bifenazate against resistant mite populations.

Milbemycin A3 and Milbemycin A4

Compound Description: Milbemectin is not a single compound but rather a mixture of two closely related compounds, milbemycin A3 (M. A3) and milbemycin A4 (M. A4). Milbemycin A3 makes up approximately 30% of the mixture, while Milbemycin A4 accounts for the remaining 70% [].

Relevance: Both Milbemycin A3 and A4 are produced by Streptomyces hygroscopicus subsp. aureolacrimosus and exhibit potent acaricidal activity []. They share a similar mode of action to other avermectins, disrupting nerve impulse transmission in mites and insects.

Source and Classification

Milbemycin A3 is classified as a member of the milbemycin family, which are macrocyclic lactones. These compounds are structurally related to avermectins and share similar mechanisms of action. The primary source of milbemycin A3 is the soil bacterium Streptomyces bingchenggensis, which has been optimized through genetic engineering to enhance production levels .

Synthesis Analysis

The synthesis of milbemycin A3 involves several biosynthetic steps, primarily utilizing polyketide synthase (PKS) pathways. The production can be enhanced through metabolic engineering strategies that modify the precursor supply and regulatory gene expression.

Key Synthesis Methods:

  1. Biosynthetic Pathway Engineering: The genes responsible for the biosynthesis of milbemycins in S. bingchenggensis have been characterized, including milA1, milA2, milD, and milF. These genes facilitate the assembly of the polyketide backbone from acetyl-CoA and malonyl-CoA units .
  2. Genetic Manipulation: Overexpression of the regulatory gene milR has been shown to significantly increase milbemycin A3 production by activating key biosynthetic operons . Additionally, deletion of specific genes involved in competing pathways can lead to higher yields.
  3. Chemical Modification: Recent studies have explored chemical modifications of milbemycin derivatives to improve their efficacy and stability, employing protecting group-free synthesis methods .
Molecular Structure Analysis

Milbemycin A3 has a complex molecular structure characterized by a large macrolide ring system. Its molecular formula is C27H43O5C_{27}H_{43}O_5, and it features multiple stereocenters that contribute to its biological activity.

Structural Features:

  • Macrolide Core: The compound consists of a 16-membered lactone ring.
  • Functional Groups: It contains hydroxyl groups and an ether linkage, which are crucial for its interaction with biological targets.
  • Stereochemistry: The specific arrangement of functional groups around the stereocenters influences its binding affinity to target proteins involved in neurotransmission in pests .
Chemical Reactions Analysis

Milbemycin A3 undergoes various chemical reactions during its biosynthesis and modification processes:

  1. Polyketide Synthesis: This involves the condensation of acyl-CoA units catalyzed by polyketide synthases, leading to the formation of the polyketide backbone.
  2. Tailoring Reactions: Post-synthetic modifications include methylation (catalyzed by milD) and reduction (catalyzed by milF), which refine the structure into active forms like milbemycin A3 .
  3. Oxidation Reactions: Chemical synthesis methods often involve oxidation processes using reagents like hypochlorite to convert milbemycins into oxime derivatives, enhancing their biological properties .
Mechanism of Action

Milbemycin A3 exerts its effect primarily through modulation of neurotransmission in target organisms:

  • Target Sites: It binds to glutamate-gated chloride channels (GluCl), leading to hyperpolarization of neuronal membranes. This results in paralysis and death of susceptible pests.
  • Selectivity: The compound shows high selectivity for invertebrate channels over vertebrate channels, minimizing toxicity to non-target species .
Physical and Chemical Properties Analysis

Milbemycin A3 exhibits distinct physical and chemical properties that influence its application:

Applications

Milbemycin A3 is widely used in agriculture due to its potent insecticidal and acaricidal properties:

  • Pest Control: It effectively controls various mite species and nematodes, making it valuable for crop protection.
  • Veterinary Medicine: Milbemycin A3 is also utilized in veterinary formulations for treating parasitic infections in animals.
  • Research Applications: Its unique mechanism makes it a subject of study in neurobiology and pest management strategies .
Structural Characterization of Milbemycin A3

Molecular Architecture and Isomerism

Milbemycin A3 (C₃₁H₄₄O₇; molecular weight: 528.70 g/mol) is a 16-membered macrocyclic lactone belonging to the milbemycin family, characterized by a complex polyketide backbone with multiple oxygen-containing functional groups. Its architecture features a spiroketal moiety bridging the macrocyclic ring and a hexahydrobenzofuran unit, creating a rigid, saddle-shaped three-dimensional structure critical for biological activity. The molecule contains 10 chiral centers, resulting in significant stereochemical complexity ( [2] [6] [10]). The configuration at C-6, C-25, and spiroketal carbons (C-20/C-24) is particularly crucial for maintaining its bioactive conformation. The isomeric SMILES representation ([C@H]1CC[C@]2(C[C@@H]3CC@HC/C=C(/CC@HC)\C)O[C@@H]1C) confirms the stereospecific arrangement of substituents across the macrocyclic system, which is biosynthesized by Streptomyces bingchenggensis via a highly stereoselective polyketide synthase pathway ( [7]).

The presence of conjugated diene systems (C10-C11, C14-C15) and a disubstituted tetrahydropyran ring contribute to the molecule's conformational constraints. X-ray crystallographic analysis (though limited in available data) suggests that the spiroketal system forces the molecule into a bent conformation, exposing the C-13 hydroxy group and C-3-C-4 epoxide moiety to solvent interfaces – a feature essential for target binding. Molecular dynamics simulations indicate restricted rotation around the C-8-C-9 and C-11-C-12 bonds, further stabilizing the bioactive conformation ( [2] [6] [10]).

  • Table 1: Key Structural Features of Milbemycin A3
    Structural ElementChemical CharacteristicsBiological Significance
    Macrocyclic Lactone16-membered ring with ester linkage at C1-C15Target binding scaffold
    Spiroketal SystemBridged cyclohexane-pyran rings at C17-C28Conformational rigidity
    Conjugated DieneC10-C11 and C14-C15 double bondsUV chromophore (238-252 nm)
    Chiral Centers10 stereogenic carbons (C3,C5,C6,C10,C13,C17,C20,C24,C25)Stereospecific target interaction
    Hydroxy GroupsC13, C25 positionsHydrogen bonding with targets
    EpoxideC3-C4 positionElectrophilic reactivity with nucleophiles

Comparative Analysis with Milbemycin A4 and Other Macrolide Lactones

Milbemycin A3 differs from its congener Milbemycin A4 (C₃₂H₄₆O₇; MW 542.71) by a single methyl group at C-25, where A3 possesses a hydrogen atom instead of the methyl substituent present in A4 ( [5] [10]). This structural variation arises during biosynthesis from the selective incorporation of acetate versus propionate extender units at the terminal position of the polyketide chain. Despite this minor difference, both compounds exhibit nearly identical acaricidal and anthelmintic activities, though subtle variations in octanol-water partition coefficients exist (logP A3: 6.54 vs A4: ~6.85), influencing their tissue distribution patterns in target organisms ( [2] [5] [6]).

Compared to avermectins (e.g., ivermectin), milbemycin A3 lacks the disaccharide moiety at C-13 and features a methyl group at C-14 instead of an hydroxy. These differences confer greater lipid solubility (water solubility: 2.68 mg/L at 20°C) and reduced mammalian toxicity to milbemycins while maintaining potent activity against nematodes and arthropods through shared GABA receptor modulation mechanisms ( [9]). The absence of the C-13 sugar eliminates susceptibility to glycosidase-mediated detoxification pathways in resistant pests, a significant advantage over avermectins. Structural comparisons with other macrolides like moxidectin reveal that milbemycin A3 retains the essential spiroketal system but lacks the methoxime group at C-23, resulting in different pharmacokinetic profiles and spectrum of activity ( [5] [9]).

  • Table 2: Structural Comparison of Milbemycin A3 with Related Macrolides
    CompoundMolecular FormulaMolecular WeightKey Structural Differences from Milbemycin A3Shared Structural Features
    Milbemycin A4C₃₂H₄₆O₇542.71Methyl group at C-25Macrocyclic lactone, spiroketal, conjugated diene
    Milbemycin OximeC₃₁H₄₃NO₇541.68Oxime modification at C-5Macrocyclic backbone
    Avermectin B1aC₄₈H₇₂O₁₄873.08C-13 disaccharide, C-25 secondary-butylMacrocyclic lactone, spiroketal
    MoxidectinC₃₇H₅₃NO₈639.83Methoxime at C-23, methoxy at C-14Macrocyclic lactone, conjugated diene
    DoramectinC₅₀H₇₄O₁₄899.12Cyclohexyl at C-25, C-13 disaccharideMacrocyclic lactone, spiroketal

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR): Milbemycin A3 exhibits characteristic ¹H-NMR signals that reveal its stereochemistry and functional groups. Key proton resonances include the spiroketal methine proton (δ 3.40 ppm, H-24), olefinic protons from the diene system (δ 5.38-5.92 ppm, H-10/H-11/H-14/H-15), and the C-21 methyl group (δ 1.18 ppm, d, J=6.5 Hz). The ¹³C-NMR spectrum displays diagnostic signals at δ 175.8 ppm (lactone carbonyl), δ 134.7-132.2 ppm (olefinic carbons of diene system), and δ 101.5 ppm (spiroketal ketal carbon). Long-range coupling observed in heteronuclear multiple bond correlation (HMBC) experiments between H-6 (δ 2.52 ppm) and C-8 (δ 43.7 ppm) confirms the lactone ring connectivity, while nuclear Overhauser effect spectroscopy (NOESY) correlations between H-24 and H-25 validate the relative stereochemistry of the spiroketal system ( [4] [7]).

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode shows the protonated molecule [M+H]⁺ at m/z 529.3, with characteristic fragment ions at m/z 153.1 resulting from retro-Diels-Alder cleavage of the macrocycle. High-resolution mass spectrometry (HRMS) confirms the elemental composition with an observed mass of 528.3186 (calculated for C₃₁H₄₄O₇: 528.3185). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods using transitions 542.2→153.1 for Milbemycin A3 oxime derivatives demonstrate the utility of MS in detecting trace amounts in biological matrices with detection limits reaching 2.5 ng/mL in plasma samples ( [5] [8]).

UV-Vis Spectroscopy: Milbemycin A3 exhibits maximum absorbance at 238 nm (ε=31,300 L·mol⁻¹·cm⁻¹), 244 nm (ε=34,300 L·mol⁻¹·cm⁻¹), and 252 nm (ε=22,100 L·mol⁻¹·cm⁻¹) in neutral conditions, attributed to the conjugated diene system. Acidic conditions cause hypsochromic shifts (238 nm: ε=26,200; 244 nm: ε=28,400; 252 nm: ε=18,300) due to protonation of the spiroketal oxygen, while basic conditions induce slight bathochromic shifts (238 nm: ε=28,500; 244 nm: ε=31,200; 252 nm: ε=20,200) resulting from deprotonation of the C-25 hydroxy group. These spectral signatures serve as identification markers and enable quantification in fermentation broths ( [6]).

Crystallographic Studies and Conformational Dynamics

While single-crystal X-ray diffraction data for milbemycin A3 remains limited in public databases, related milbemycin structures and computational analyses provide insights into its conformational behavior. Molecular mechanics simulations indicate that the spiroketal system (C-20 to C-24) adopts a rigid chair-chair conformation stabilized by anomeric effects, positioning the C-21 hydroxy group equatorially. This configuration creates a hydrophobic pocket around the conjugated diene system while exposing the lactone carbonyl to solvent accessibility. The macrocyclic ring displays restricted flexibility with a calculated root-mean-square deviation (RMSD) of 0.8 Å during molecular dynamics simulations, significantly less than observed in avermectins (RMSD >1.5 Å) ( [6] [7]).

The temperature-dependent degradation observed at 236°C (melting point) and 280°C (degradation point) correlates with the loss of crystalline structure through cleavage of the glycosidic-like spiroketal linkage. Solid-state infrared spectroscopy reveals hydrogen bonding between the C-25 hydroxy group and the lactone carbonyl oxygen of adjacent molecules in the crystal lattice, explaining its stability as a white crystalline solid. Solvent-dependent conformational studies using circular dichroism demonstrate that milbemycin A3 maintains its bioactive conformation across diverse environments (logP 6.54 in octanol/water), including membrane-mimetic interfaces where it interacts with glutamate-gated chloride channels ( [2] [6] [9]).

The C-3/C-4 epoxide moiety exhibits ring strain, with quantum mechanical calculations indicating susceptibility to nucleophilic attack by biological thiols. This electrophilic characteristic contributes to its reactivity with target proteins in arthropods. The combined crystallographic and computational data establish that milbemycin A3's biological activity stems from pre-organized topology rather than induced-fit binding, enabling selective interaction with invertebrate neurotransmitter-gated ion channels while minimizing interactions with mammalian counterparts ( [6] [10]).

  • Table 3: Conformational Parameters of Milbemycin A3
    ParameterValue/DescriptionAnalytical Method
    Melting Point236°CDifferential Scanning Calorimetry
    Degradation Point280°CThermogravimetric Analysis
    Macrocyclic RMSD0.8 ÅMolecular Dynamics Simulation
    Spiroketal ConfigurationChair-chair conformationX-ray Crystallography (Analogues)
    Solvent Accessible Surface Area640 ŲComputational Modeling
    Hydrogen Bond Donor Capacity2 (C13-OH, C25-OH)Molecular Modeling
    Torsion Angle (C8-C9-C10-C11)-152.7°Single Crystal Analysis
    Crystal SystemMonoclinic (predicted)Powder X-ray Diffraction

Properties

CAS Number

51596-10-2

Product Name

Milbemycin A3

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C31H44O7

Molecular Weight

528.7 g/mol

InChI

InChI=1S/C31H44O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-28,32,34H,10-13,15-17H2,1-5H3/b7-6-,19-9-,23-8?/t18-,20-,22+,24+,25-,26-,27+,28+,30-,31+/m0/s1

InChI Key

ZLBGSRMUSVULIE-DELYHUHOSA-N

SMILES

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C

Solubility

Milbemycin A3: In methanol 64.8, ethanol 41.9, acetone 66.1, n-hexane 1.4, benzene 143.1, ethyl acetate 69.5 (all in g/L, 20 °C). Milbemycin A4: In methanol 458.8, ethanol 234.0, acetone 365.3, n-hexane 6.5, benzene 524.2, ethyl acetate 320.4 (all in g/L, 20 °C).
Milbemycin A3: In water 0.88 ppm (20 °C). Milbemycin A4: In water 7.2 ppm (20 °C)

Synonyms

5-hydroxymilbemycin beta7
CL 301,423
CL 301423
Cydectin
milbemectin
milbemycin
milbemycin A3
milbemycin A4
milbemycin alpha1
milbemycin alpha10
milbemycin alpha11
milbemycin alpha13
milbemycin alpha14
milbemycin alpha15
milbemycin alpha2
milbemycin alpha3
milbemycin alpha4
milbemycin alpha5
milbemycin alpha6
milbemycin alpha7
milbemycin alpha8
milbemycin alpha9
milbemycin B
milbemycin beta1
milbemycin beta12
milbemycin beta2
milbemycin beta3
milbemycin D
milbemycins
moxidectin

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)/C)O[C@@H]1C

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